Product packaging for 2-Benzoylcyclohexane-1,3-dione(Cat. No.:CAS No. 69629-50-1)

2-Benzoylcyclohexane-1,3-dione

Cat. No.: B8506683
CAS No.: 69629-50-1
M. Wt: 216.23 g/mol
InChI Key: QMNFICMPAXFAPC-UHFFFAOYSA-N
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Description

2-Benzoylcyclohexane-1,3-dione (CAS: 69629-50-1; Molecular Formula: C13H12O3; Average Mass: 216.236 g/mol) is a cyclohexane-1,3-dione derivative that serves as a fundamental pharmacophore for the development of bleaching herbicides . Its primary research value lies in its role as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzymatic step in the biosynthesis of plastoquinone and tocopherols in plants. By inhibiting HPPD, this compound and its derivatives disrupt homogentisic acid formation, leading to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase (PDS) in carotenoid biosynthesis . The consequent inhibition of carotenoid production manifests visually as the characteristic bleaching of new foliage, a phenotype associated with this mode of action . This mechanism is shared by commercial triketone herbicides, such as sulcotrione, whose structures were derived by mimicking natural triketones . The 2-benzoyl-cyclohexane-1,3-dione structure is therefore a critical scaffold in agricultural chemistry for studying and designing novel HPPD inhibitors with potential herbicidal activity . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B8506683 2-Benzoylcyclohexane-1,3-dione CAS No. 69629-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69629-50-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-benzoylcyclohexane-1,3-dione

InChI

InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2

InChI Key

QMNFICMPAXFAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Benzoylcyclohexane 1,3 Dione and Its Structural Analogues

Classical and Contemporary Synthesis Routes for the 2-Acylcyclohexane-1,3-dione Scaffold

The fundamental structure of 2-acylcyclohexane-1,3-diones can be assembled through a variety of established and modern synthetic routes. These methods include rearrangement reactions, direct introduction of the acyl group, and the construction of the cyclohexane (B81311) ring itself through cyclization reactions.

O-C Isomerization Strategies of 3-Benzoyloxycyclohex-2-en-1-ones

A prominent method for the synthesis of 2-acylcyclohexane-1,3-diones is the O- to C-acyl migration of the corresponding enol benzoates. This isomerization, often referred to as an O-C isomerization, provides a high-yielding pathway to the desired β-triketone. The process typically involves the initial O-acylation of a cyclohexane-1,3-dione derivative to form a 3-benzoyloxycyclohex-2-en-1-one, which is then rearranged to the more thermodynamically stable C-acylated product.

This rearrangement can be facilitated by various catalysts. For instance, the O-C isomerization of fluorinated 3-benzoyloxycyclohex-2-en-1-ones to their corresponding 2-benzoylcyclohexane-1,3-dione counterparts has been successfully achieved using acetone (B3395972) cyanohydrin in the presence of triethylamine (B128534) in absolute acetonitrile. nih.gov This method has proven effective for a range of fluorinated derivatives, affording the target compounds in good to excellent yields. nih.gov

Table 1: Synthesis of Fluorinated 2-Benzoylcyclohexane-1,3-diones via O-C Isomerization

Entry Benzoyl Substituent Product Yield (%)
1 2-Fluoro 2-(2-Fluorobenzoyl)-5,5-dimethylcyclohexane-1,3-dione 72
2 3-Fluoro 2-(3-Fluorobenzoyl)-5,5-dimethylcyclohexane-1,3-dione 85
3 4-Fluoro 2-(4-Fluorobenzoyl)-5,5-dimethylcyclohexane-1,3-dione 93
4 4-Trifluoromethyl 2-(4-Trifluoromethylbenzoyl)-5,5-dimethylcyclohexane-1,3-dione 88
5 Pentafluoro 2-(Pentafluorobenzoyl)-5,5-dimethylcyclohexane-1,3-dione 78

Data sourced from Khlebnikova et al. nih.gov

Other catalysts, such as aluminum chloride, N,N-dimethylaminopyridine, and zinc chloride, have also been explored for this type of isomerization, although their success can be substrate-dependent. nih.gov

Direct Acylation of Cyclic 1,3-Dicarbonyl Compounds

The direct C-acylation of cyclohexane-1,3-dione and its derivatives offers a more direct route to the this compound scaffold. This method avoids the need for a separate O-acylation and subsequent rearrangement step. The reaction typically involves the treatment of the cyclic 1,3-dicarbonyl compound with an acylating agent, such as a benzoyl chloride or a benzoic acid derivative, in the presence of a suitable catalyst or coupling agent.

One-pot C-acylation of cyclic 1,3-diones with various carboxylic acids has been investigated, with studies indicating that the reaction proceeds through a nucleophilic acyl substitution mechanism. nih.gov A common method for the synthesis of saturated 2-acyl-cyclohexane-1,3-diones involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, along with triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach has been utilized to prepare a wide array of 2-acyl derivatives. nih.govrsc.org

Lewis acids can also be employed to promote the C-acylation of 1,3-dicarbonyl compounds. researchgate.net For example, samarium(III) chloride (SmCl₃) has been shown to be an efficient and recyclable catalyst for the C-acylation of 1,3-dicarbonyls with acid chlorides under mild conditions. nih.gov

Annulation and Condensation Reactions for Scaffold Construction

Instead of acylating a pre-existing cyclohexane-1,3-dione ring, the entire scaffold can be constructed through annulation and condensation reactions. The Robinson annulation is a powerful and widely used method for the formation of six-membered rings. nih.gov This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring system. nih.gov For instance, the reaction of 2-methyl-cyclohexane-1,3-dione with methyl vinyl ketone is a key step in the synthesis of the Wieland-Miescher ketone, a vital intermediate in steroid synthesis.

Condensation reactions provide another avenue for the construction of the cyclohexane-1,3-dione framework. For example, a three-component condensation of monoterpenes with formaldehyde (B43269) and cyclohexane-1,3-dione has been reported as a route to polyketide terpenes. Furthermore, the condensation of 1,3-cyclohexanedione (B196179) with aromatic aldehydes, catalyzed by acidic ionic liquids, can lead to the formation of xanthene derivatives, showcasing the reactivity of the dione (B5365651) in scaffold construction. A regio-selective Michael-Claisen process starting from acetone and α,β-unsaturated esters has also been developed for the synthesis of substituted cyclohexane-1,3-diones.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. This can be achieved by introducing substituents on either the benzoyl ring or the cyclohexane ring.

Introduction of Halogenated Moieties (e.g., Fluorinated Analogues)

The introduction of fluorine atoms or fluorinated groups into organic molecules can significantly alter their properties, including lipophilicity, metabolic stability, and biological activity. The synthesis of fluorinated 2-benzoylcyclohexane-1,3-diones has been accomplished primarily through the O-C isomerization route, as detailed in section 2.1.1. nih.gov

The synthesis begins with the O-acylation of a cyclohexane-1,3-dione, such as 5,5-dimethylcyclohexane-1,3-dione, with a fluorinated benzoyl chloride in the presence of pyridine (B92270) to yield the corresponding 3-(fluorobenzoyloxy)cyclohex-2-en-1-one. nih.gov These enol acylates are then subjected to rearrangement conditions, for example, using acetone cyanohydrin and triethylamine in acetonitrile, to afford the desired fluorinated 2-benzoylcyclohexane-1,3-diones. nih.gov This methodology has been successfully applied to introduce fluorine at various positions of the benzoyl ring, as well as to synthesize pentafluorinated and trifluoromethyl-substituted analogues. nih.gov

Table 2: O-Acylation of 5,5-Dimethylcyclohexane-1,3-dione with Fluorinated Benzoyl Chlorides

Entry Fluorobenzoyl Chloride Product (Enol Acylate) Yield (%)
1 2-Fluorobenzoyl chloride 3-(2-Fluorobenzoyloxy)-5,5-dimethylcyclohex-2-en-1-one 82
2 3-Fluorobenzoyl chloride 3-(3-Fluorobenzoyloxy)-5,5-dimethylcyclohex-2-en-1-one 73
3 4-Fluorobenzoyl chloride 3-(4-Fluorobenzoyloxy)-5,5-dimethylcyclohex-2-en-1-one 95
4 4-Trifluoromethylbenzoyl chloride 5,5-Dimethyl-3-(4-trifluoromethylbenzoyloxy)cyclohex-2-en-1-one 90
5 Pentafluorobenzoyl chloride 5,5-Dimethyl-3-(pentafluorobenzoyloxy)cyclohex-2-en-1-one 88

Data sourced from Khlebnikova et al. nih.gov

Interestingly, attempts to isomerize these fluorinated enol acylates using other common catalysts like dimethylaminopyridine or zinc chloride were unsuccessful, highlighting the specific efficacy of the acetone cyanohydrin/triethylamine system for these substrates. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral this compound derivatives is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. While general strategies for the asymmetric synthesis of functionalized cyclohexanes and related structures are known, specific and highly enantioselective methods for the synthesis of chiral this compound derivatives are not yet well-established in the literature.

General approaches to inducing chirality in cyclohexane systems often rely on the use of chiral catalysts. These can include chiral amines, such as those derived from cinchona alkaloids or chiral cyclohexane diamines, which can catalyze enantioselective Michael additions or aldol reactions during the construction of the ring. nih.gov Organocatalytic domino or cascade reactions have emerged as a powerful tool for the stereocontrolled formation of complex cyclohexanes with multiple stereocenters.

For the 2-acylcyclohexane-1,3-dione scaffold, a potential strategy for achieving stereoselectivity would be through an asymmetric acylation of a prochiral cyclohexane-1,3-dione or a kinetic resolution of a racemic derivative. However, the development of highly efficient and selective catalysts for such transformations remains an active area of research. The inherent symmetry of the parent cyclohexane-1,3-dione presents a challenge for direct enantioselective acylation at the C2 position. Future research may focus on the design of novel chiral Lewis acids or organocatalysts capable of differentiating the enantiotopic faces of the enolate intermediate during the acylation process.

Solid-Phase Synthesis Approaches

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support, and reactions are carried out in a heterogeneous phase. A key advantage of this method is the simplification of the purification process; excess reagents and by-products can be removed by simple filtration and washing of the solid support, eliminating the need for complex chromatographic techniques.

While SPOS has been extensively applied to the synthesis of peptides and other complex molecules, its application to the synthesis of this compound and its analogues is not widely reported in the current literature. nih.gov However, the principles of SPOS can be hypothetically extended to this class of compounds. A potential strategy would involve the immobilization of the cyclohexane-1,3-dione scaffold onto a suitable resin. For instance, a hydroxyl-functionalized linker, such as that on Wang resin, could be used to form an enol ether with the dione. The resin-bound dione could then undergo C-acylation with benzoyl chloride or another activated benzoic acid derivative. Subsequent cleavage from the resin, typically under acidic conditions (e.g., using trifluoroacetic acid), would release the final this compound product. mdpi.com

This traceless approach, where the point of attachment to the resin does not remain in the final product, is a sophisticated application of SPOS. mdpi.com The efficiency of such a solid-phase strategy would depend on optimizing several factors, including resin swelling, reaction kinetics, and the stability of the linker to the reaction conditions. Although not yet established for this specific target, the solid-phase methodology offers a promising avenue for the automated and high-throughput synthesis of libraries of related β-triketone compounds for future research. nih.gov

Methodological Advancements in Synthetic Efficiency and Sustainability

Recent progress in the synthesis of 2-acylcyclohexane-1,3-diones has been driven by the need for more efficient and sustainable chemical processes. Key areas of advancement include the development of novel catalytic systems and the adoption of innovative process technologies like flow chemistry.

Catalytic methods are central to improving the synthetic efficiency and environmental profile of chemical reactions. For the synthesis of this compound, catalysis plays a crucial role, particularly in the C-acylation of the 1,3-dione ring. One common strategy involves an initial O-acylation of the dione's enol form, followed by a catalyzed O-to-C acyl migration, a type of Fries rearrangement.

Several catalysts have been shown to be effective for this transformation. 4-Dimethylaminopyridine (DMAP) is a widely used catalyst that, in conjunction with a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC), facilitates the one-pot C-acylation of cyclic 1,3-diones with carboxylic acids, yielding β-triketones in good to excellent yields. researchgate.netrsc.org Other catalysts, such as samarium(III) chloride (SmCl₃), have been developed for the C-acylation of 1,3-dicarbonyl compounds with acid chlorides under mild conditions. researchgate.net

These catalytic approaches align with the principles of green chemistry by reducing waste and improving atom economy compared to stoichiometric methods. Further green advancements include the use of mechanochemistry, where reactions are performed by ball-milling in the absence of a solvent. This solvent-free approach has been shown to afford complete chemoselectivity towards the C-acylated product in the acylation of dimedone (a derivative of cyclohexane-1,3-dione), preventing the formation of the O-acylated by-product often seen in solution-phase reactions. rsc.org Other green strategies focus on using environmentally benign solvents, such as water, which can self-catalyze certain reactions involving 1,3-diketones through hydrogen bonding, thereby avoiding the need for other catalysts. rsc.org Additionally, research into synthesizing triketones from renewable biomass sources, such as 5-hydroxylmethylfurfural (HMF), represents a significant step towards sustainable chemical production. nih.govresearchgate.net

Table 1. Comparison of Catalytic Methods for the Synthesis of 2-Acyl-1,3-diones
Catalyst SystemSubstratesKey FeaturesReference
DCC / DMAP1,3-Dione + Carboxylic AcidOne-pot procedure; promotes O-to-C acyl migration. researchgate.netrsc.org
SmCl₃1,3-Dione + Acid ChlorideMild conditions; recyclable catalyst. researchgate.net
DMAP (Mechanochemical)Dimedone + Carboxylic AcidSolvent-free (ball-milling); high chemoselectivity for C-acylation. rsc.org
None (in water)1,3-Diketone + AldehydeEnvironmentally benign solvent; catalyst-free conditions. rsc.org
Au/TiO₂HMF-derived intermediatesSynthesis from renewable resources; aqueous phase. nih.govresearchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology for chemical synthesis. symeres.com It offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and improved scalability. nih.gov

While a specific, dedicated flow synthesis for this compound has not been extensively detailed, the known synthetic routes possess steps that are highly amenable to this technology. For example, acylation and rearrangement reactions, which can be highly exothermic, benefit from the enhanced thermal control of flow reactors, minimizing the formation of side products and improving safety. nih.govthieme.de The precise control of residence time in a flow system is particularly advantageous for reactions where selectivity is a challenge, such as controlling C- vs. O-acylation or preventing subsequent side reactions. For instance, "flash chemistry" in microreactors can be used to perform reactions at very short residence times, which can outpace slower, undesired processes like the anionic Fries rearrangement. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Benzoylcyclohexane 1,3 Dione

Tautomerism and Isomerization Phenomena

The structure of 2-benzoylcyclohexane-1,3-dione, a member of the β-triketone family, allows for complex tautomeric and isomeric behavior. This reactivity is central to its chemical properties and biological activity. The presence of three carbonyl groups and an acidic α-proton creates a dynamic system of interconverting forms.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its triketo form and several enol tautomers. The β-tricarbonyl group is a key structural feature that dictates the potential for multiple tautomeric forms. datapdf.com While simple 1,3-diones are well-studied, 2-acylcyclohexane-1,3-diones represent a more complex system with several possible tautomers that have been investigated using both theoretical and experimental methods. researchgate.netconicet.gov.ar

In solution, the equilibrium is dominated by the monoenol forms, with the triketo form often being undetectable. conicet.gov.ar Theoretical calculations have suggested the presence of two primary enol tautomers in solution: the exocyclic enol and the endocyclic enol. researchgate.netconicet.gov.ar The stability of these enol forms is influenced by factors such as intramolecular hydrogen bonding and conjugation. The enol tautomer of the 1,3-diketone moiety is believed to be crucial for the biological activity of some triketone-type inhibitors, as it allows for chelation with metal ions in enzyme active sites. researchgate.net In the solid state, β-diketones can exist in either the keto-enol or diketo form. ruc.dkmdpi.com For instance, studies on curcumin-related β-diketones show that only one of the enol forms is typically present in the crystal structure. ruc.dk

While theoretical calculations have long suggested the coexistence of exocyclic and endocyclic enol forms for this compound, their direct experimental determination has been challenging. researchgate.netconicet.gov.ar However, studies on structurally related compounds have provided significant experimental insights.

A variable-temperature NMR spectroscopy study on 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, an analogue of this compound, provided the first experimental determination of such isomer ratios. conicet.gov.ar The results showed that at all temperatures between 224 K and 298 K, an endocyclic enol tautomer was the major isomer. At lower temperatures, two other minor enol isomers were also detected. researchgate.netconicet.gov.ar This experimental finding supports theoretical predictions that the endocyclic enol form is generally favored in the tautomeric equilibrium of 2-acylcyclohexane-1,3-diones. researchgate.netconicet.gov.ar

The following table summarizes the findings from the computational and experimental study on the tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, which serves as a model for this compound. conicet.gov.ar

Tautomer/IsomerRelative Stability (Computational)Experimental Observation (NMR)Key Structural Feature
Endocyclic Enol (major)Most StableMajor isomer at all temperaturesDouble bond within the cyclohexane (B81311) ring
Exocyclic EnolLess StableNot specified as one of the observed minor isomersDouble bond between the ring and benzoyl group
Other Enol IsomersHigher EnergyObserved as minor isomers at low temperaturesDifferent conformations or tautomeric forms

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. researchgate.net The influence of solvents on chemical equilibria was discovered concurrently with the discovery of keto-enol tautomerism in 1,3-dicarbonyl compounds. missouri.edu Generally, a polar solvent will favor the tautomer with the higher dipole moment. missouri.edu For acyclic β-diketones, the equilibrium often shifts toward the more polar keto form in polar solvents. missouri.edu

However, for 2-acylcyclohexane-1,3-diones, the situation is nuanced. The monoenol form is the most stable tautomer in solvents like D₂O and chloroform (B151607) (CDCl₃), with the triketone form not being detected. conicet.gov.ar Computational studies on this compound and its derivatives have explicitly considered solvent effects to calculate equilibrium constants, and the results were analyzed by comparison with experimental data. researchgate.netresearchgate.net The enamine form of related pyronic compounds is stabilized by polar solvents. researchgate.net For 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, computational studies showed that solvation in both chloroform and water had a more significant effect on the free energies of tautomerism than on rotational barriers. conicet.gov.ar The tautomeric equilibrium consistently favors the enol tautomer with an endocyclic double bond, and this preference becomes more pronounced when solvent effects are considered. conicet.gov.ar

Solvent TypeEffect on EquilibriumFavored TautomerReference
Polar (e.g., D₂O)Shifts equilibrium towards the most stable enol form.Monoenol conicet.gov.ar
Nonpolar / Weakly Polar (e.g., CDCl₃)Equilibrium dominated by the monoenol form.Monoenol conicet.gov.ar
General TrendSolvation has a significant impact on tautomerization free energies.Endocyclic enol preference is enhanced. conicet.gov.ar

Substituents on the benzoyl ring of this compound can influence the tautomeric equilibrium. It has been reported that substitution at the 2-position of the benzoyl group affects the interconversion between the endocyclic and exocyclic enol forms. researchgate.netconicet.gov.ar Despite this influence, the equilibrium still tends to favor the enol tautomer with the endocyclic double bond, regardless of the nature of the substituent. researchgate.netconicet.gov.ar

Theoretical calculations have been performed on various 2-substituted benzoylcyclohexane-1,3-dione derivatives. researchgate.netqub.ac.uk These studies found a close correlation between the free energy of tautomerization and the compound's inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net For example, the introduction of a nitro group at the 2-position of the benzoyl ring leads to the compound NTBC, a potent HPPD inhibitor, highlighting the significant role of substituent effects on the molecule's biological function, which is intrinsically linked to its tautomeric state. conicet.gov.ar

The conversion between different tautomers involves proton transfer and rearrangement of double bonds, processes that have associated energy barriers. Mechanistic studies, primarily through computational chemistry, have shed light on these interconversion pathways. For 2-benzoylcyclohexane-1,3-diones, tautomeric equilibrium constants and the energy barriers for interconversion have been calculated. researchgate.netresearchgate.net

A detailed computational study on 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one revealed the energy barriers for both tautomerization (endo-exo interconversion) and rotation around the C-C bond connecting the two rings. conicet.gov.ar The study found that in the gas phase, the rotational barrier was lower than the tautomerization barrier, suggesting that rotation is more feasible. However, when solvents (chloroform and water) were included in the calculations, the rotation barriers decreased while the tautomerization barriers increased. conicet.gov.ar This indicates that the solvent plays a critical role in mediating the dynamics of interconversion.

Enol esters of 2-acyl-1,3-cyclohexanediones, formed by reacting the triketone with an acyl chloride, can undergo a significant isomerization reaction. datapdf.com This process, typically an O-to-C acyl migration, transforms the initially formed 3-acyloxy-2-cyclohexen-1-one into the thermodynamically more stable β-triketone, such as this compound. datapdf.com

This isomerization is a key step in several synthetic routes to these triketones and can be promoted by various catalysts. datapdf.com Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), as well as 4-(dimethylamino)pyridine (DMAP) and cyanide ions, have proven effective in catalyzing this rearrangement. datapdf.comkoreascience.kr

The driving force for this isomerization is believed to be the intrinsic electrostatic repulsion between the oxygen atoms of the 2-acyl group and the 1,3-diketone system. researchgate.net This repulsion causes the enol ester to deform from planarity, increasing its susceptibility to enolization and subsequent isomerization. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of this isomerization. researchgate.netbit.edu.cn At least two pathways have been proposed and evaluated. researchgate.net The calculations demonstrated that one pathway is energetically more favorable due to a lower energy barrier for the rate-determining step. researchgate.netbit.edu.cn The mechanism can involve successive 1,5-sigmatropic shifts (e.g., 1,5-acetyl and 1,5-H shifts) and is also influenced by the solvent. researchgate.net The base-catalytic effects of solvents like triethylamine (B128534) on the reaction have also been evaluated, confirming the solvent's role in facilitating the isomerization. researchgate.netbit.edu.cnbit.edu.cn

Keto-Enol Tautomeric Equilibria in Solution and Solid State

Reactions Involving the Cyclic 1,3-Dicarbonyl Moiety

The cyclohexane-1,3-dione portion of the molecule is a hub of chemical activity. Its two carbonyl groups and the acidic α-carbon create multiple reactive sites for both nucleophilic and electrophilic attack, as well as participation in cycloaddition and condensation reactions.

The carbonyl carbons of the 1,3-dione are electrophilic and susceptible to attack by nucleophiles. libretexts.org These reactions can lead to a variety of products, including vinylogous amides (enamines) and heterocyclic systems. A characteristic reaction is the vinylogous substitution where a nucleophile replaces the enolic hydroxyl group or its derivative. datapdf.com

For instance, fluorinated derivatives of this compound react with primary and secondary amines to yield exocyclic enamine derivatives. pleiades.online Similarly, the reaction of 2-acylcycloalkane-1,3-diones with N-containing nucleophiles is a standard method for synthesizing vinylogous amides. datapdf.com Condensation of a substituted this compound with 1,2-ethanediamine has been shown to produce a 1,4-diazepine derivative. datapdf.com

Table 1: Examples of Nucleophilic Reactions on the 1,3-Dione Moiety
Reactant(s)Reaction TypeProduct TypeReference
Primary or Secondary AminesNucleophilic Addition/CondensationExocyclic Enamine Derivatives pleiades.online
1,2-EthanediamineCondensation1,4-Diazepine Derivative datapdf.com
Activated Carboxylic AcidsAcylation (Nucleophilic Substitution)Acyl Derivatives google.com

This compound exists as a mixture of tautomers: the triketo form and, more predominantly, two enol forms (endocyclic and exocyclic). researchgate.netwikipedia.orgconicet.gov.ar The tautomeric equilibrium favors the enol form with an endocyclic double bond. researchgate.net This enolic character makes the molecule nucleophilic, allowing it to react with various electrophiles.

Table 2: Predominant Tautomeric Forms of this compound
TautomerDescriptionKey FeatureReference
TriketoneAll three carbonyl groups are in keto form.Less stable form. researchgate.netconicet.gov.ar
Endocyclic EnolThe double bond is within the cyclohexane ring.Generally the most favored tautomer in solution. researchgate.netconicet.gov.ar
Exocyclic EnolThe double bond is between the ring and the benzoyl carbonyl carbon.Contributes to the tautomeric equilibrium. researchgate.netconicet.gov.ar

A common electrophilic reaction is the formation of enol ethers. The alkylation of the sodium salts of 2-acylcycloalkane-1,3-diones with reagents like methyl iodide or dimethyl sulfate (B86663) is a general method for synthesizing the corresponding methyl enol ethers. wikipedia.orgdatapdf.com These enol ethers are themselves versatile intermediates. For example, they can be hydrolyzed back to the parent dione (B5365651) or react with cyanide ions to yield diketonitriles. datapdf.com

The unique structure of this compound allows it to be used as a building block in the synthesis of complex polycyclic and heterocyclic systems. These transformations often proceed through tandem reactions that form multiple rings in a single operational step.

A notable example is the Michael-aldol annulation reaction between this compound and α,β-unsaturated aldehydes (enals). This one-pot process leads to the formation of highly functionalized bicyclo[3.3.1]nonane derivatives, which are core structures in many biologically active natural products. ucl.ac.uk Furthermore, the reaction of enamino derivatives of these diones with reagents containing active methylene (B1212753) groups, such as malononitrile, can be used to construct tetrahydroquinolines. datapdf.com In some cases, intramolecular cyclization can occur. For example, 5,5-dimethyl-2-(2-fluorobenzoyl)cyclohexane-1,3-dione undergoes dehydrofluorination and subsequent intramolecular cyclization to yield a tetrahydro-1H-xanthene-1,9-dione. pleiades.online

Table 3: Formation of Fused Ring Systems
Reaction TypeReactant(s)Product Core StructureReference
Michael-Aldol Annulationα,β-Unsaturated AldehydBicyclo[3.3.1]nonane ucl.ac.uk
Intramolecular Cyclization(self, with 2-fluoro substituent)Tetrahydro-1H-xanthene-1,9-dione pleiades.online
Condensation/CyclizationEnamine derivative + MalononitrileTetrahydroquinoline datapdf.com

Reactions Involving the Benzoyl Substituent

The benzoyl group provides two additional sites for chemical modification: the aromatic ring and the exocyclic carbonyl group.

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution to introduce a wide variety of functional groups. These modifications are often pursued to modulate the biological activity of the molecule, particularly in the development of herbicides. nih.gov The position of the new substituent is directed by the existing acyl group, which is deactivating and meta-directing, although reactions can be controlled to achieve other substitution patterns.

Numerous derivatives of this compound have been synthesized with substituents on the aromatic ring. google.comresearchgate.net These modifications are crucial as they can influence the tautomeric equilibrium of the dione moiety and the molecule's interaction with biological targets. conicet.gov.arresearchgate.net

Table 4: Examples of Substituents on the Benzoyl Aromatic Ring
SubstituentExample Compound NameReference
Nitro (NO₂)2-(2-Nitrobenzoyl)cyclohexane-1,3-dione conicet.gov.arresearchgate.net
Trifluoromethyl (CF₃)2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) researchgate.net
Chloro (Cl) and Methanesulfonyl (SO₂CH₃)2-(2-Chloro-4-methanesulfonylbenzoyl)-1,3-cyclohexanedione (SC-0051) nih.gov
Halogen, Cyano, Alkyl, AlkoxyVarious substituted 2-benzoyl-cyclohexane-1,3-diones google.comgoogle.com

The exocyclic carbonyl group of the benzoyl substituent exhibits reactivity typical of aryl ketones, most notably in photochemical reactions. Upon irradiation with UV light, the excited benzoyl carbonyl group can abstract a γ-hydrogen atom from the cyclohexane ring, forming a 1,4-biradical intermediate. oup.com This intermediate can then follow different pathways.

For 2-benzoylcyclohexanone, the major pathway is a Type II elimination, which results in ring opening to yield 1-phenyl-6-heptene-1,3-dione. oup.com However, the introduction of a methyl group at the 2-position of the cyclohexane ring changes the reaction course dramatically. Irradiating 2-benzoyl-2-methylcyclohexanone leads to a Type II cyclization followed by a subsequent ring opening, ultimately resulting in a rearrangement to form 4-benzoyl-2-methylcyclohexanone. oup.com

Table 5: Photochemical Transformations of the Benzoyl Moiety
Starting MaterialReaction PathwayMajor ProductReference
2-BenzoylcyclohexanoneType II Photoelimination1-Phenyl-6-heptene-1,3-dione oup.com
2-Benzoyl-2-methylcyclohexanoneType II Cyclization and Rearrangement4-Benzoyl-2-methylcyclohexanone oup.com

Derivatization and Functionalization Strategies of this compound

The unique structural arrangement of this compound, characterized by a β-tricarbonyl system, provides multiple reactive sites. This allows for a wide array of chemical transformations, making it a valuable building block for more complex molecules. The reactivity can be selectively directed towards the cyclohexane-1,3-dione ring or the benzoyl side chain, enabling the synthesis of a diverse range of derivatives.

Regioselective Functionalization Approaches

The presence of multiple nucleophilic and electrophilic centers in this compound makes regioselectivity a key challenge in its functionalization. The molecule exists as a mixture of tautomeric enol forms, which influences its reactivity. The distribution of electron density can be manipulated by reaction conditions and the nature of the reactants to achieve selective transformations. datapdf.com

For instance, aldol (B89426) condensation of related 2-acylcyclohexane-1,3-diones with aromatic aldehydes occurs regioselectively at the α-carbon of the acyl group. datapdf.com Similarly, reactions with N,N-dialkylacetamide dialkyl acetals also target the α-position of the side chain. datapdf.com The enolic nature of the dione system allows for selective O-alkylation or O-acylation, while strong bases can promote C-alkylation at the 2-position. The choice of solvent, temperature, and base strength is crucial in directing the alkylation to the desired carbon or oxygen atom. datapdf.com The reaction of fluorinated 2-benzoylcyclohexane-1,3-diones with amines can lead to selective reactions at the benzoyl group or undergo intramolecular cyclization depending on the fluorine atom's position on the benzoyl ring. researchgate.net

Formation of Nitrogen- and Oxygen-Containing Heterocycles from this compound Precursors

The β-tricarbonyl moiety of this compound is an excellent synthon for constructing various heterocyclic systems, which are significant scaffolds in medicinal and materials chemistry. openmedicinalchemistryjournal.com

Nitrogen-Containing Heterocycles: Condensation reactions with nitrogen-based nucleophiles are a common strategy to synthesize nitrogen-containing heterocycles. acs.org A notable example is the reaction of this compound with phenylhydrazine, which yields 1,3-diphenyl-6,7-dihydro-1H-indazol-4(5H)-one. thieme-connect.de This reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization and dehydration. Similarly, reactions with primary and secondary amines can afford exocyclic enamine derivatives. researchgate.net These transformations highlight the utility of this compound in creating complex nitrogen-containing ring systems. rsc.orgmdpi.com

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles from 1,3-dione precursors is also a well-established pathway. acs.org One approach involves a domino reaction where an aryne, generated in situ, inserts into the C=O bond of an aldehyde. The resulting intermediate can then be trapped by a 1,3-diketone, such as a derivative of cyclohexane-1,3-dione, to form tricyclic 2H-chromene derivatives. nih.gov This multicomponent reaction demonstrates a sophisticated method for constructing fused oxygen heterocycles from simple precursors. beilstein-journals.orgd-nb.infoorganic-chemistry.org Additionally, intramolecular O-cyclization of suitably substituted 1,3-dione derivatives can occur, although this can sometimes be an undesired side reaction during other transformations. ucl.ac.uk

Table 1: Synthesis of Heterocycles from this compound and Related Precursors

Precursor Reactant(s) Product Type Resulting Heterocycle Example Citation(s)
This compound Phenylhydrazine Nitrogen-Containing 1,3-Diphenyl-6,7-dihydro-1H-indazol-4(5H)-one thieme-connect.de
5,5-Dimethyl-2-(fluorobenzoyl)cyclohexane-1,3-diones Primary/Secondary Amines Nitrogen-Containing Exocyclic enamine derivatives researchgate.net
Cyclic 1,3-diketone (e.g., dimedone) Aryne (from anthranilic acid), α,β-Unsaturated Aldehyde Oxygen-Containing Tricyclic 2H-chromene derivative nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for advanced molecular engineering, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov While direct cross-coupling on this compound is not extensively documented, related substrates offer clear pathways for its potential derivatization.

A notable strategy involves the transformation of γ-alkynyl-1,3-diketones, which can be prepared from precursors like this compound. These alkynyl diketones can undergo a palladium-catalyzed tandem cyclization/cross-coupling reaction with aryl iodides. nih.gov This process can be selectively controlled to produce different heterocyclic cores. For example, depending on the reaction conditions (such as the choice of ligand or additives), the cyclization can proceed via an O-attack (5-exo-dig) to form furo[3,2-c]chromenes or a C-attack (6-endo-dig) to yield xanthones. nih.gov This methodology provides a sophisticated route to complex, fused heterocyclic systems from 1,3-dione scaffolds.

Selective Alkylation and Acylation Processes

Alkylation and acylation are fundamental transformations for modifying the this compound structure. However, the presence of multiple reactive sites—the central carbon (C2) and the enolic oxygen atoms—necessitates careful control to achieve selectivity.

Alkylation: The direct alkylation of 2-acylcyclohexane-1,3-diones is challenging due to the competing O-alkylation, which is often the preferred pathway, especially with unactivated electrophiles. nih.gov The selectivity between C-alkylation and O-alkylation is highly dependent on the reaction conditions. For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor C-alkylation. datapdf.com Conversely, O-alkylation is often observed under different conditions. datapdf.com To overcome the challenge of O-alkylation, a common strategy involves the use of protecting groups. For example, converting one of the ketone groups into a dimethyl hydrazone derivative allows for high-yielding C-selective alkylation. The hydrazone can then be readily cleaved to restore the dione functionality. nih.gov

Acylation: Acylation can be directed to either the oxygen or carbon atoms. O-acylation of the enol form of cyclohexane-1,3-diones can be achieved using acyl chlorides or anhydrides, sometimes facilitated by phase-transfer catalysis or the use of the dione's sodium salt. datapdf.com These O-acylated enol derivatives can then be rearranged to the C-acylated β-triketones using catalysts like 4-(dimethylamino)pyridine (DMAP). datapdf.com Direct C-acylation can also be performed on the disodium (B8443419) salt of the dione. datapdf.com These selective processes allow for the introduction of various acyl groups, further expanding the synthetic utility of the parent compound. smolecule.com

Table 2: Selective Alkylation and Acylation Reactions

Substrate Reagent(s) Conditions Product Type Selectivity Citation(s)
2-Acetyldimedone Methyl iodide, LDA (3.2 equiv) -78 °C Mono-α-alkylated triketone C-Alkylation datapdf.com
2-Acetyldimedone Methyl iodide, LDA 0-4 °C α,α'-Dialkylated derivative C-Alkylation datapdf.com
2-Methylcyclohexane-1,3-dione dimethyl hydrazone Unactivated sp3 electrophiles, NaH DMF, 23-80 °C 2,2-Dialkylcyclohexane-1,3-dione C-Alkylation nih.gov
Cyclohexane-1,3-dione sodium salts Acyl chlorides or anhydrides Inert solvent 3-Acyloxy-2-cyclohexen-1-ones O-Acylation datapdf.com
3-Acyloxy-2-cyclohexen-1-ones 4-(Dimethylamino)pyridine (DMAP) - β-Triketones (rearrangement) C-Acylation datapdf.com

Advanced Spectroscopic and Structural Elucidation of 2 Benzoylcyclohexane 1,3 Dione and Its Derivatives

X-ray Crystallography

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, revealing precise details about bond lengths, bond angles, and conformational preferences.

Single-crystal X-ray diffraction analysis is a powerful technique for determining the precise molecular structure of crystalline solids. Studies on derivatives of 2-benzoylcyclohexane-1,3-dione, such as the fluorinated analogue 2-(4-fluorobenzoyl)cyclohexane-1,3-dione, have provided detailed structural information. researchgate.net The structure of this compound was solved using direct methods and refined to yield a comprehensive three-dimensional model of the molecule in the crystalline state. researchgate.net

The crystallographic data for 2-(4-fluorobenzoyl)cyclohexane-1,3-dione confirms its molecular connectivity and provides precise atomic coordinates. researchgate.net The cyclohexane-1,3-dione ring is a common structural motif, and its derivatives have been the subject of numerous crystallographic studies. nih.gov

Below is a table summarizing the crystallographic data for 2-(4-fluorobenzoyl)cyclohexane-1,3-dione. researchgate.net

Parameter Value
Chemical Formula C₁₃H₁₁FO₃
Molecular Weight 234.22 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.3360(13) Å, b = 15.139(3) Å, c = 11.932(3) Å
Angle (β) 101.526(16)°
Volume (V) 1298.4(5) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.342 g/cm³

This interactive table provides a summary of the crystallographic data obtained from single-crystal X-ray diffraction.

In the solid state, this compound and its derivatives exist predominantly in the enol form, which is stabilized by a strong intramolecular hydrogen bond. researchgate.net X-ray diffraction studies on 2-(4-fluorobenzoyl)cyclohexane-1,3-dione show a distinct intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen atom of the exocyclic benzoyl carbonyl group. researchgate.net This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's chemical and physical properties.

The presence of this intramolecular hydrogen bond is a key feature of β-dicarbonyl compounds. researchgate.net In the crystal packing of related cyclohexane-1,3-dione derivatives, molecules can be linked by weak intermolecular interactions, such as C—H⋯S hydrogen bonds and short S⋯O contacts in sulfur-containing analogues, which organize the molecules into layers. nih.gov

The conformation of the cyclohexane (B81311) ring in these systems is a critical aspect of their structure. In the crystalline state, the cyclohexane-1,3-dione ring is not planar. For instance, in 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, the ring adopts a twist-boat conformation. nih.gov The analysis of the fluorinated derivative of this compound also reveals a non-planar cyclohexane moiety, a common feature for such six-membered rings. researchgate.net The specific conformation is dictated by the substituents and the crystal packing forces, aiming to minimize steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound and its derivatives in solution, providing information on connectivity, stereochemistry, and dynamic processes.

The NMR spectra of this compound derivatives provide detailed structural information. These compounds exist in solution as the enol tautomer, which is confirmed by the presence of a characteristic downfield signal for the enol proton in the ¹H NMR spectrum, typically observed around 16.8–16.9 ppm. researchgate.net

¹H NMR: The proton spectrum shows signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the cyclohexane ring.

¹³C NMR: The ¹³C NMR spectra are particularly informative, showing distinct signals for the carbonyl carbons (both endocyclic and exocyclic) in the region of 186–197 ppm. researchgate.net The presence of fluorine substituents in derivatives introduces characteristic carbon-fluorine coupling constants (J-coupling), which are invaluable for signal assignment. researchgate.net For example, the carbon atom directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) of approximately 246–253 Hz. researchgate.net

¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is a highly sensitive technique. nih.gov The chemical shifts of the fluorine atoms are responsive to their electronic environment. researchgate.netnih.gov For instance, the ¹⁹F NMR spectrum of 2-(2-fluorobenzoyl)cyclohexane-1,3-dione shows a multiplet at -113.3 ppm. researchgate.net

The following table summarizes representative ¹³C NMR chemical shift data for fluorinated derivatives of this compound. researchgate.net

Carbon Atom 2-(2-F-benzoyl) 2-(3-F-benzoyl) 2-(4-F-benzoyl) 2-(4-CF₃-benzoyl) 2-(Pentafluoro-benzoyl)
196.41194.88195.12195.41186.08
112.11112.44112.51112.65112.89
190.55190.11190.11190.23189.65
C⁴ 30.9831.0231.0131.0531.11
C⁵ 19.9920.0120.0020.0120.04
C⁶ 37.0137.0037.0037.0137.02

This interactive table presents the ¹³C NMR chemical shifts (in ppm) for the cyclohexane ring carbons of various fluorinated this compound derivatives.

2-Acylcyclohexane-1,3-diones, including the benzoyl derivative, exhibit keto-enol tautomerism. mdpi.com While the enol form is dominant, the molecule is in dynamic equilibrium with its keto forms. Variable-temperature (VT) NMR spectroscopy is a powerful method for studying such dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which provides information about the thermodynamics and kinetics of the interconversion processes. researchgate.net

For this compound and its derivatives, the primary dynamic process is the keto-enol tautomerism. mdpi.com The ketone group at position 3 can isomerize to the enol form. mdpi.com Although the equilibrium heavily favors the intramolecularly hydrogen-bonded enol form, VT-NMR studies on analogous β-dicarbonyl systems have been successfully used to quantify the equilibrium constants and understand the factors influencing the tautomeric preference. researchgate.net For some fluorinated derivatives of this compound, NMR spectra have been recorded at different temperatures (e.g., 40 °C vs. room temperature) to ensure well-resolved signals, hinting at the influence of temperature on the molecular dynamics. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of this compound. Techniques such as COSY, HMQC, and HMBC provide through-bond correlation data that reveal proton-proton and proton-carbon connectivities.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²J or ³J coupling). For this compound, COSY spectra would show correlations between the protons on the cyclohexane ring, for example, between the protons at C-4, C-5, and C-6, establishing their adjacent relationships.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This technique correlates the chemical shift of a proton directly to the carbon to which it is attached (¹J coupling). It is used to definitively assign the ¹³C signal for each protonated carbon in the molecule. rsc.org For instance, the proton signals of the methylene (B1212753) groups in the cyclohexane ring would each show a cross-peak to their corresponding carbon signal.

The collective data from these 2D NMR experiments provide a complete picture of the molecular skeleton, confirming the attachment of the benzoyl group to the C-2 position of the cyclohexane-1,3-dione ring.

Table 1: Representative 2D NMR Correlations for Structural Elucidation

TechniqueType of CorrelationInformation Yielded for this compound
COSY¹H – ¹HIdentifies adjacent protons on the cyclohexane ring (e.g., H-4 with H-5, H-5 with H-6).
HMQC/HSQC¹H – ¹³C (1-bond)Assigns specific ¹³C signals to their directly attached protons (e.g., C-4 to H-4).
HMBC¹H – ¹³C (2- and 3-bonds)Establishes connectivity across quaternary carbons. For example, protons on the benzoyl ring show correlations to the benzoyl carbonyl carbon, linking the two moieties.

Solid-State NMR for Characterization of Polycrystalline Forms

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) spectroscopy offers critical insights into the structure, packing, and dynamics of molecules in their crystalline state. For this compound, which exists as a solid, ssNMR is a powerful tool for characterizing its polycrystalline forms and identifying potential polymorphism. researchgate.net

Different crystalline forms, or polymorphs, of a compound can have distinct physical properties. ssNMR can detect these differences because the NMR signals are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions, molecular conformation, and crystal packing. dur.ac.uk

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution ¹³C spectra of solid samples. The appearance of multiple signals for a single carbon atom in the molecular structure can indicate the presence of multiple, crystallographically distinct molecules in the asymmetric unit of the crystal lattice or the existence of a mixture of polymorphs. nih.govnih.gov Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and through specialized experiments that measure internuclear distances. dur.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational energy levels of molecules. It is highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The molecule's structure is dominated by carbonyl (C=O) groups, which give rise to strong absorption bands in the IR spectrum.

Due to keto-enol tautomerism and intramolecular hydrogen bonding, the carbonyl region is particularly informative. In its stable enol form, the compound features a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the carbonyl oxygens. This interaction significantly affects the vibrational frequencies of the involved groups. Studies on related fluorinated 2-benzoylcyclohexane-1,3-diones show characteristic absorption bands that distinguish between the different types of carbonyl groups. researchgate.net A band around 1680 cm⁻¹ is typically assigned to the conjugated benzoyl carbonyl group, while a lower frequency band near 1555 cm⁻¹ corresponds to the chelated carbonyl group involved in the strong intramolecular hydrogen bond. researchgate.net The presence and position of this chelated carbonyl band are direct evidence of the strong resonance-assisted hydrogen bond that stabilizes the enol tautomer. researchgate.netkpfu.runih.govnih.govmdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound (Enol Form)

Frequency Range (cm⁻¹)Vibrational ModeStructural Interpretation
~3060C-H stretch (aromatic)Benzoyl group protons
~2950C-H stretch (aliphatic)Cyclohexane ring methylene groups
~1680C=O stretch (conjugated)Benzoyl carbonyl group
~1555C=O stretch (chelated)Cyclohexane carbonyl involved in intramolecular H-bond

Note: Frequencies are approximate and based on data from closely related derivatives. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds (like C-C bonds), which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of this compound by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm) of its theoretical value. This level of precision allows for the unambiguous determination of the elemental formula.

The molecular formula of this compound is C₁₃H₁₂O₃. HRMS analysis would yield an exact mass that corresponds to this specific combination of carbon, hydrogen, and oxygen atoms, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Table 3: Elemental Composition and Mass Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₂O₃
Nominal Mass (Da)216
Theoretical Exact Mass (Da)216.07864
Source of ConfirmationHigh-Resolution Mass Spectrometry (HRMS)

Data sourced from PubChem. nih.gov

Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry, particularly using electron ionization (EI), is a powerful tool for the structural elucidation of organic compounds by analyzing their fragmentation patterns. When this compound is subjected to EI-MS, the resulting molecular ion (M⁺•) is energetically unstable and undergoes a series of fragmentation processes, yielding characteristic ions that provide structural information. whitman.edu The fragmentation is primarily dictated by the presence of the carbonyl groups and the aromatic ring, which can stabilize positive charges. chemguide.co.uk

The most prominent fragmentation pathway for this compound is the α-cleavage of the bond between the benzoyl group and the cyclohexane ring. miamioh.edu This cleavage results in the formation of a highly resonance-stabilized benzoyl cation ([C₆H₅CO]⁺) at m/z 105. Due to its exceptional stability, this ion is often the base peak in the mass spectrum. chemguide.co.uk The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Cleavage can also occur within the cyclohexane-1,3-dione ring itself. The fragmentation of cyclic ketones can be complex, often involving multiple bond cleavages. whitman.edu Common fragmentation pathways for the dione (B5365651) ring include the loss of small neutral molecules such as CO, C₂H₄ (ethene), and C₃H₄O (ketene), leading to various smaller fragment ions. Rearrangement reactions, such as the McLafferty rearrangement, are possible if a transferable gamma-hydrogen is available, though this is less direct in the rigid cyclic structure without specific side chains. youtube.comyoutube.com

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z ValueProposed Ion StructureFragmentation Pathway
216[C₁₃H₁₂O₃]⁺•Molecular Ion (M⁺•)
188[M - CO]⁺•Loss of carbon monoxide from the dione ring
147[M - C₆H₅]⁺Loss of a phenyl radical
111[C₆H₇O₂]⁺Fragment from cleavage of the cyclohexane-dione ring
105[C₆H₅CO]⁺α-Cleavage, loss of the C₇H₇O₂• radical (Base Peak)
77[C₆H₅]⁺Loss of CO from the benzoyl cation
55[C₃H₃O]⁺Fragment from cleavage of the cyclohexane-dione ring

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these techniques are crucial for understanding its electronic structure, which is dominated by the presence of multiple chromophores and its existence in a tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This compound exists predominantly in its enol form, which creates a highly conjugated system. This conjugation involves the benzoyl group, the enolic double bond, and the remaining carbonyl group, and is responsible for its characteristic UV-Vis absorption spectrum. The absorption of UV radiation excites electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. nih.gov

The spectrum of this compound is expected to show two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons within the extensive conjugated π-system of the enol tautomer. The extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift). nih.gov

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. These transitions are typically observed at longer wavelengths than the most intense π → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. Polar solvents can form hydrogen bonds with the solute, stabilizing the ground and excited states to different extents and thus altering the energy of the electronic transitions. Generally, an increase in solvent polarity will cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

Table 2: Typical Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength (λₘₐₓ) RangeCharacteristics
π → πConjugated enone & aromatic ring240 - 280 nmHigh molar absorptivity (ε > 10,000)
π → πExtended conjugation (enol form)300 - 350 nmModerate to high molar absorptivity (ε ~ 5,000-10,000)
n → π*Carbonyl groups (C=O)380 - 430 nmLow molar absorptivity (ε < 1,000)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the structure of chiral molecules. taylorfrancis.com It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral and therefore CD-inactive, its chiral derivatives can be effectively studied using this method to determine their absolute configuration and conformational preferences in solution. nih.gov

Consider a chiral derivative such as (R)- or (S)-5-methyl-2-benzoylcyclohexane-1,3-dione. The introduction of the chiral center at the 5-position renders the entire molecule chiral. The chromophores within the molecule (the conjugated enol system) are now in a dissymmetric environment. As a result, these chromophores will interact differently with left- and right-circularly polarized light, leading to a non-zero CD signal.

The CD spectrum displays positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, i.e., the absolute stereochemistry of the molecule.

For structural elucidation, the experimental CD spectrum of a chiral derivative is compared with a theoretically predicted spectrum. unibe.ch The theoretical spectrum is calculated using quantum-mechanical methods, such as density functional theory (DFT), for one of the enantiomers (e.g., the R-enantiomer). If the calculated spectrum for the R-enantiomer matches the experimental spectrum of the dextrorotatory (+) enantiomer, then the absolute configuration of the (+)-enantiomer is assigned as R. This comparison provides a non-empirical method for the unambiguous assignment of absolute configuration. nih.gov This approach is invaluable for characterizing new chiral compounds derived from the this compound scaffold.

Theoretical and Computational Chemistry Applied to 2 Benzoylcyclohexane 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties. For a molecule like 2-benzoylcyclohexane-1,3-dione, these methods would be invaluable in understanding its behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

While the application of Density Functional Theory (DFT) and ab initio methods is a standard practice for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within a molecule (electronic structure), specific studies detailing these calculations for this compound are not prominently published. General computational studies on related triketone derivatives have been performed, but the specific optimized coordinates, bond lengths, bond angles, and electronic properties such as molecular orbital energies for the title compound are not provided in the public domain.

Computational Studies of Tautomeric Equilibria and Relative Stabilities of Isomers

This compound can exist in several tautomeric forms, primarily keto-enol tautomers. Computational studies are essential for determining the relative stabilities of these isomers and understanding the equilibrium between them. Although the importance of tautomeric equilibrium is recognized for similar compounds, specific computational data on the relative energies of the different tautomers of this compound, and how factors like the solvent might influence this equilibrium, are not detailed in accessible research.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations of spectroscopic parameters are crucial for interpreting experimental data. For instance, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies can help in the definitive assignment of spectral signals to specific atoms and vibrational modes within the molecule. While a thesis mentions a comparison of ¹³C NMR chemical shift values for related bicyclo compounds, it does not provide calculated NMR data for this compound itself. ucl.ac.uk

Solvation Model Effects on Electronic Structure and Energetics

The surrounding solvent can significantly influence the electronic structure and energetics of a molecule. Computational solvation models are used to simulate these effects. Investigations into how different solvent environments impact the properties of this compound through computational modeling have not been specifically reported.

Conformational Analysis and Potential Energy Surface Mapping

The cyclohexane (B81311) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. A doctoral thesis performed conformational analysis on related triketone derivatives, indicating that a boat-chair conformation was generally more stable for those specific structures. ucl.ac.uk However, a detailed potential energy surface map for this compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could include studying its synthesis or its reactions with other molecules. For example, it is known to react with phenylhydrazine to form 1,3-diphenyl-6,7-dihydro-1H-indazol-4(5H)-one. thieme-connect.de A detailed computational study of this reaction mechanism, including the identification of transition states and calculation of activation energies, would provide valuable insights but does not appear to have been published.

Advanced Applications and Research Frontiers Involving 2 Benzoylcyclohexane 1,3 Dione

Role in Complex Organic Synthesis

The intricate arrangement of functional groups within 2-benzoylcyclohexane-1,3-dione makes it an exceptionally versatile building block for the synthesis of a diverse array of organic molecules, from natural product analogues to complex heterocyclic and bicyclic systems.

As a Versatile Building Block for Natural Product Analogues and Scaffolds

2-Acylcyclohexane-1,3-diones, the class of compounds to which this compound belongs, are recognized as attractive intermediates in the synthesis of natural products and their analogues nih.govresearchgate.net. These scaffolds are prevalent in numerous biologically active natural products, and their synthetic accessibility allows for the generation of diverse libraries of related compounds for biological screening.

For instance, compounds derived from the Peperomia genus of plants, which contain the 2-acylcyclohexane-1,3-dione core, have demonstrated a range of biological activities nih.gov. The synthesis of congeners of these natural products allows for a systematic exploration of structure-activity relationships, potentially leading to the discovery of new therapeutic agents nih.govresearchgate.net. The benzoyl group in this compound offers a site for modification, enabling the synthesis of a wide array of analogues with varied electronic and steric properties, which can be crucial for modulating biological activity.

Precursor for the Synthesis of Diverse Heterocyclic Systems with Defined Architecture

The reactivity of the dicarbonyl and benzoyl moieties in this compound provides a facile entry into a multitude of heterocyclic systems. The ability to form enolates and participate in condensation reactions with various nucleophiles is a cornerstone of its synthetic utility.

One notable application is in the synthesis of xanthenedione derivatives . The acid-catalyzed condensation of this compound with aldehydes can lead to the formation of these fused heterocyclic systems. This transformation typically proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and dehydration.

Furthermore, the 1,3-dicarbonyl unit is a classic precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation with hydrazines can yield pyrazole derivatives, while reaction with amidines can lead to the formation of pyrimidines . The specific reaction conditions and the nature of the substituents on the reactants can be tuned to achieve a high degree of control over the final architecture of the heterocyclic product.

The synthesis of benzo-fused heterocycles is another area where this compound and its derivatives have shown significant promise. Intramolecular cyclization strategies, often involving the formation of new carbon-carbon or carbon-heteroatom bonds, can lead to the construction of complex polycyclic systems conicet.gov.arkoreascience.kr. For example, derivatives of cyclohexane-1,3-dione have been utilized in the synthesis of 1,2,4-triazine derivatives, which have shown potential as anti-proliferative agents nih.gov.

Heterocyclic SystemPrecursors from this compoundKey Reaction Type
XanthenedionesThis compound and AldehydesKnoevenagel Condensation / Cyclization
PyrazolesThis compound and HydrazinesCondensation
PyrimidinesThis compound and AmidinesCondensation
Benzo-fused HeterocyclesModified this compoundIntramolecular Cyclization

Synthetic Strategies towards Bicyclic Compounds

The construction of bicyclic frameworks is a significant challenge in organic synthesis, and this compound offers a valuable starting point for such endeavors. The inherent reactivity of the cyclohexane-1,3-dione moiety can be harnessed to initiate ring-forming sequences, leading to structures such as bicyclo[3.3.1]nonanes.

A prominent strategy involves a tandem Michael-Aldol annulation . This approach has been successfully employed to construct functionalized bicyclo[3.3.1]nonane derivatives ucl.ac.uk. In this sequence, a Michael acceptor is added to the enolate of a 1,3-cyclohexanedione (B196179) derivative, followed by an intramolecular aldol (B89426) condensation to close the second ring. The substituents on the initial dione (B5365651) and the Michael acceptor dictate the final substitution pattern of the bicyclic product. This methodology provides a powerful tool for the stereocontrolled synthesis of these complex scaffolds, which are cores of many biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs) ucl.ac.uk.

Another approach involves the intramolecular cyclization of suitably functionalized derivatives of this compound. By introducing a reactive group at an appropriate position, an intramolecular reaction can be triggered to form the second ring of a bicyclic system. For instance, the cyclization of alkenyl-substituted β-dicarbonyls has been used to prepare bicyclo[3.3.1]nonan-9-one analogues ichem.md.

Photochemistry and Photophysical Studies

While the ground-state reactivity of this compound has been extensively explored, its behavior upon exposure to light remains a largely uncharted territory. The presence of both a benzoyl chromophore and a β-triketone system suggests a rich and complex photochemistry, with potential for novel transformations and the development of photoresponsive materials.

Mechanistic Investigations of Photochemical Transformations (e.g., Type II Photoelimination, Cyclization, Rearrangements)

One potential pathway is a Norrish Type II reaction . This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then undergo either cleavage to form an enol and an alkene (photoelimination) or cyclization to form a cyclobutanol derivative. The specific outcome would depend on the conformation of the molecule and the stability of the resulting biradical.

Furthermore, the presence of the enolizable β-dicarbonyl system could lead to unique photochemical rearrangements. For instance, studies on terarylenes containing allomaltol and pyrazole fragments have shown that UV irradiation can induce a contraction of the pyranone ring to form unstable α-hydroxy-1,2-diketones beilstein-journals.org. It is conceivable that this compound could undergo analogous ring contractions or other complex rearrangements upon photoexcitation.

Design and Synthesis of Photoresponsive Molecular Systems

The development of photoresponsive molecular systems, or photoswitches, is a rapidly growing field with applications in materials science, biology, and medicine kinampark.comresearchgate.netnih.gov. These systems typically contain a photochromic unit that undergoes a reversible structural change upon irradiation with light of a specific wavelength. While molecules like azobenzenes and diarylethenes are the most commonly employed photoswitches, the unique electronic and structural features of this compound suggest its potential as a novel photoresponsive scaffold.

The tautomeric equilibrium of the β-dicarbonyl moiety could potentially be influenced by light, leading to a change in the molecule's properties. If the enol form, which is often stabilized by an intramolecular hydrogen bond, has a different absorption spectrum or reactivity compared to the keto forms, this could be exploited to create a photoswitchable system.

Furthermore, the benzoyl group could be functionalized with other photoactive moieties to create more complex photoresponsive systems. For example, incorporating an azobenzene unit into the structure of this compound could lead to a system where the photoisomerization of the azobenzene triggers a change in the conformation or reactivity of the dicarbonyl portion of the molecule.

While the application of this compound in photoresponsive systems is currently speculative, the fundamental photochemical principles suggest that this is a promising and underexplored area of research.

Coordination Chemistry and Ligand Design

The unique structural arrangement of this compound, featuring a β-triketone system, makes it a subject of significant interest in coordination chemistry. The molecule's ability to exist in various tautomeric forms, particularly the enol form, provides suitably positioned oxygen donor atoms for coordinating with metal ions.

Exploration of this compound as a Chelating Ligand for Metal Complexes

This compound and its derivatives are effective bidentate chelating agents. The deprotonated enol form of the 1,3-dione moiety presents two oxygen atoms that can coordinate with a single metal center, forming a stable six-membered ring. This chelating capability is central to many of its biological and chemical applications. mdpi.comnih.gov

The inhibitory properties of the broader class of cyclohexane-1,3-dione compounds, for instance, are attributed to their ability to chelate the ferrous ion (Fe²⁺) within the active site of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov This interaction highlights the inherent capacity of the 1,3-dione scaffold to act as a robust ligand for transition metal ions. Research into related conjugated β-diketones has led to the synthesis of various metal complexes with VO²⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺, demonstrating the versatility of this structural motif in forming stable coordination compounds. scholarsresearchlibrary.com The synthesis of these complexes typically involves reacting the ligand with a corresponding metal salt, such as acetates or chlorides, in a suitable solvent. scholarsresearchlibrary.com

Structural and Spectroscopic Characterization of Metal-Ligand Complexes

The formation and structure of metal complexes involving ligands similar to this compound are typically investigated using a suite of spectroscopic and analytical techniques. These methods provide insight into the ligand's coordination mode and the geometry of the resulting complex.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C=C bonds upon complexation are indicative of coordination. The appearance of new absorption bands in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to the formation of metal-oxygen (M-O) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of the complexes. Shifts in the signals of protons and carbons near the coordination site can confirm the binding of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which can help determine the coordination geometry (e.g., octahedral, square planar). scholarsresearchlibrary.comresearchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry (metal-to-ligand ratio). scholarsresearchlibrary.com

Thermal Analysis (TGA-DTA): Thermogravimetric and differential thermal analysis can reveal the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. mdpi.com

For related ligands, elemental analysis and magnetic susceptibility measurements have been used to establish [ML₂] or [ML₃] stoichiometry and to understand the magnetic properties of the metal center in the complex. scholarsresearchlibrary.com

Solid-State Chemistry and Crystal Engineering

The study of this compound in the solid state reveals important details about its molecular conformation, polymorphism, and the non-covalent interactions that govern its crystal packing.

Rational Design of Crystalline Forms and Polymorphs

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical science, as different polymorphs can exhibit distinct physical properties. mdpi.com While specific studies on the polymorphism of this compound are not extensively detailed, research on analogous molecules provides a framework for understanding its potential in this area. For example, the related compound 2-benzoyl-N,N-diethylbenzamide has been shown to exhibit at least three different polymorphic forms, which differ in their molecular conformation and packing arrangements. mdpi.com

The rational design of crystalline forms of this compound would involve controlling crystallization conditions such as solvent, temperature, and pressure to favor the formation of specific polymorphs. X-ray diffraction analysis of a fluorinated derivative, 2-(4-fluorobenzoyl)-5,5-dimethylcyclohexane-1,3-dione, has provided precise crystallographic data, laying the groundwork for such studies. researchgate.net

Table 1: Crystallographic Data for 2-(4-Fluorobenzoyl)-5,5-dimethylcyclohexane-1,3-dione A representative derivative illustrating the type of data obtained in solid-state analysis.

ParameterValue
Molecular Formula C₁₅H₁₅FO₃
Molecular Weight 262.27
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.3360(13) Åb = 15.139(3) Åc = 11.932(3) Åβ = 101.526(16)°
Volume (V) 1298.4(5) ų
Calculated Density (d_calc) 1.342 g/cm³
Data sourced from Khlebnikova et al. (2007). researchgate.net

Investigations of Supramolecular Interactions in the Solid State

The crystal structure of this compound derivatives is stabilized by a network of supramolecular interactions. Single-crystal X-ray diffraction studies on fluorinated analogues show that the molecule exists as the endo-enol tautomer. researchgate.net This conformation is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the exocyclic benzoyl carbonyl oxygen atom. researchgate.net This O-H···O interaction is a dominant feature that dictates the molecule's planarity and solid-state conformation.

Chemical Probe Development for Mechanistic Biological Studies

Due to its specific mode of action, this compound and its derivatives serve as valuable chemical probes for investigating biological pathways. Their primary and most well-documented role is as potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govcore.ac.uk

HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516), an essential cofactor for carotenoid production in plants. mdpi.comnih.gov By inhibiting this enzyme, this compound derivatives block the formation of homogentisic acid, a crucial precursor, which ultimately leads to the depletion of carotenoids and results in the characteristic bleaching of plant tissues. nih.govcore.ac.uk

The mechanism of inhibition involves the 1,3-dione moiety of the molecule chelating the Fe(II) ion in the enzyme's active site, acting as a competitive inhibitor. mdpi.comnih.gov This specific and potent interaction allows researchers to use these compounds to:

Probe the Active Site: By synthesizing and testing various analogues with different substituents on the benzoyl or cyclohexane (B81311) rings, researchers can map the steric and electronic requirements of the HPPD active site. mdpi.comnih.gov

Study Enzyme Kinetics: These compounds are used to study the kinetics of HPPD, including determining inhibition constants (I₅₀ values) and understanding the nature of the enzyme-inhibitor complex. mdpi.comnih.gov

Elucidate Metabolic Pathways: As they block a specific enzymatic step, they can be used to study the downstream effects of HPPD inhibition and the regulation of the tyrosine catabolic pathway. nih.gov

A notable example is the derivative SC-0051 (sulcotrione), which has been extensively studied as a probe to demonstrate that HPPD inhibition is the direct cause of the bleaching effects observed in herbicides of this class. nih.govcore.ac.ukscirp.org Therefore, this compound represents a foundational scaffold for developing chemical tools to dissect the function and mechanism of a vital plant enzyme.

Elucidation of Molecular Recognition and Binding Mechanisms with Biomacromolecules (e.g., Enzyme Active Sites)

The molecular recognition and binding of this compound and its derivatives with biomacromolecules, particularly enzyme active sites, have been a subject of significant research. A primary target of this class of compounds is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone. nih.govmdpi.com The inhibitory action of these compounds is directly linked to their interaction with the HPPD active site. nih.govcore.ac.uk

Studies involving molecular docking and dynamics simulations have provided insights into the binding mechanisms. For instance, research on a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones demonstrated that these ligands fit within the receptor cavity of HPPD. nih.gov The stability of the ligand-receptor complex is crucial for the inhibitory activity.

The triketone moiety, which includes the 1,3-dione feature of the cyclohexane ring, is essential for the inhibitory function against HPPD. nih.gov This feature is believed to undergo keto-enol isomerization at physiological pH, which is critical for its interaction with the enzyme's active site.

In silico docking studies with Arabidopsis HPPD have helped identify key structural features that contribute to enzyme inhibition. The binding pocket appears to have a hydrophobic region, and the interactions are sensitive to the steric fit of the inhibitor. nih.gov

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level, Focusing on Chemical Features Driving Specific Interactions

The structure-activity relationship (SAR) of this compound derivatives has been extensively investigated to understand the chemical features that govern their biological activity. These studies have been instrumental in designing more potent inhibitors of enzymes like HPPD and exploring their potential as therapeutic agents.

Quantitative structure-activity relationship (QSAR) models have been developed for various series of cyclohexane-1,3-dione derivatives. For example, a three-dimensional QSAR (3D-QSAR) study on 2-(aryloxyacetyl)cyclohexane-1,3-diones helped to understand the relationship between their chemical structures and their inhibitory activities. nih.gov

Key findings from SAR studies on 2-acyl-cyclohexane-1,3-dione congeners as HPPD inhibitors include:

The 1,3-dione moiety: This feature is a fundamental requirement for HPPD inhibitory activity. nih.govmdpi.com

Acyl side chain length: The length of the alkyl side chain significantly influences the inhibitory potency. An optimal length allows for a better fit within the hydrophobic pocket of the enzyme's binding site. For instance, a C11 alkyl side chain was found to be optimal for the inhibition of plant HPPD. nih.govmdpi.com A carbon tail that is too long may result in a sterically unsound fit. nih.gov

Substitutions on the cyclohexane ring: The presence of additional functional groups on the cyclohexane ring, such as double bonds, hydroxyl groups, or methyl groups, generally leads to a decrease in HPPD inhibiting activity. nih.govmdpi.com

The following table summarizes the impact of different structural features on the inhibitory activity of 2-acyl-cyclohexane-1,3-diones against HPPD.

Structural FeatureObservationImpact on HPPD Inhibition
1,3-dione moietyEssential for activityRequired for binding to the active site
Alkyl side chain lengthOptimal length of 11 carbons identifiedDirectly correlates with inhibitory potency up to an optimal length
Double bond on cyclohexane ringIntroduction of unsaturationGenerally decreases activity
Hydroxyl group on cyclohexane ringAddition of a polar groupGenerally decreases activity
Methyl group on cyclohexane ringAddition of a small alkyl groupGenerally decreases activity

Furthermore, SAR studies have been extended to other biological targets. For instance, the quantitative relationship between the biological inhibitory activity of cyclohexane-1,3-dione derivatives against non-small-cell lung cancer (NSCLC) cells and their physicochemical and electronic properties has been explored using QSAR modeling. nih.govresearchgate.net These studies aim to identify new inhibitors of c-Met tyrosine kinase, which is implicated in the proliferation of several human cancers. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzoylcyclohexane-1,3-dione, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves condensation reactions between cyclohexane-1,3-dione and benzoyl derivatives. For example, cyclohexane-1,3-dione can react with ethyl orthoformate in acetic acid to form intermediates like 2-(ethoxymethylene)cyclohexane-1,3-dione, which are further functionalized with aromatic amines or sulfur-containing reagents under Gewald’s thiophene synthesis conditions . Key factors include temperature control (60–80°C), solvent choice (e.g., dry xylene for aminomethylene derivatives), and stoichiometric ratios to minimize side products.

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm ketone (C=O, ~1700 cm⁻¹) and enol (O–H, ~3200 cm⁻¹) tautomerism.
  • ¹H/¹³C NMR to resolve substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, cyclohexane protons at δ 1.5–3.0 ppm).
  • X-ray crystallography to determine stereochemistry, as demonstrated for 5,5-dimethylcyclohexane-1,3-dione derivatives, where bond angles and dihedral angles confirmed enol-keto tautomerism .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by this compound analogs?

  • Methodological Answer : Computational docking and density functional theory (DFT) studies reveal that the β-diketone moiety chelates the active-site Fe²⁺ ion in HPPD, disrupting substrate binding. For example, SC-OO51 (a derivative) shows competitive inhibition with Ki values <1 μM. Validation involves:

  • Enzyme assays (e.g., UV-Vis monitoring of homogentisate formation).
  • Molecular dynamics simulations to assess binding stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

  • Methodological Answer : Discrepancies may arise from:

  • Variability in assay conditions (e.g., pH, solvent polarity).
  • Tautomeric equilibria affecting reactivity.
  • Solution : Standardize protocols (e.g., fixed DMSO concentrations <1% in cell-based assays) and use orthogonal techniques like isothermal titration calorimetry (ITC) to validate binding constants. Cross-reference with structural analogs (e.g., triketone herbicides like ZA1296) to identify structure-activity trends .

Q. What strategies enhance the regioselectivity of heterocyclic ring formation using this compound as a precursor?

  • Methodological Answer : Employ organocatalytic cascades (e.g., Michael addition/cyclization with enals) or Lewis acid catalysts (e.g., ZnCl₂) to direct reactivity. For example, Gewald’s synthesis with malononitrile and sulfur selectively yields 6,7-dihydrobenzo[b]thiophenes, where the β-diketone acts as an electron-deficient dienophile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.